molecular formula C18H16N4O4S B2455044 N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide CAS No. 941948-80-7

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide

Cat. No. B2455044
CAS RN: 941948-80-7
M. Wt: 384.41
InChI Key: QEJNYCDGWZKIMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a key component of the compound, involves a direct annulation of hydrazides with methyl ketones. This process uses K2CO3 as a base and achieves an unexpected and highly efficient C-C bond cleavage. The reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, a key component of the compound, consists of a five-membered heterocyclic ring system. This ring system includes two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Oxadiazoles, a key component of the compound, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications. These molecules have also established themselves as a potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Synthesis and Structural Studies

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide and its derivatives have been the focus of various synthesis and structural studies. For example, Singh et al. (2009) synthesized a mononuclear complex involving a related ligand, revealing insights into the coordination chemistry and molecular interactions of such compounds (Singh et al., 2009).

Biological Evaluation

Several studies have evaluated the biological activity of compounds structurally related to this compound. Patel et al. (2013) synthesized and characterized a series of 1,3,4-oxadiazoles and assessed their antimicrobial and antimycobacterial activities, demonstrating potential biomedical applications of these compounds (Patel et al., 2013).

Anticancer Activity

The anticancer activity of 1,3,4-oxadiazole derivatives has been extensively studied. Ravinaik et al. (2021) synthesized a series of benzamide derivatives and evaluated their efficacy against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Other Biological Properties

Research by Galal et al. (2010) showed that incorporating the 1,3,4-oxadiazole ring into 2-methyl-1H-benzimidazole derivatives influences antitumor activity, suggesting a relationship between the chemical structure of these compounds and their biological effects (Galal et al., 2010).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, oxadiazoles have been found to have a wide range of applications, including medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

properties

IUPAC Name

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-10-16-20-21-18(26-16)27-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJNYCDGWZKIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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